molecular formula C19H16BrN B14234674 N-(4-Bromophenyl)-3-methyl-N-phenylaniline CAS No. 207345-05-9

N-(4-Bromophenyl)-3-methyl-N-phenylaniline

Cat. No.: B14234674
CAS No.: 207345-05-9
M. Wt: 338.2 g/mol
InChI Key: JQTJMVUCCJECSH-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-3-methyl-N-phenylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methyl-substituted aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-3-methyl-N-phenylaniline typically involves the following steps:

    Bromination: The starting material, aniline, is brominated using bromine in the presence of a suitable catalyst to introduce the bromine atom at the para position of the phenyl ring.

    Methylation: The brominated aniline is then methylated using methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group at the nitrogen atom.

    Coupling Reaction: The final step involves coupling the brominated and methylated aniline with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura coupling reaction to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-3-methyl-N-phenylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted anilines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-3-methyl-N-phenylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the aromatic rings facilitate binding to these targets through hydrophobic interactions and halogen bonding. This binding can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)-N-phenylaniline: Lacks the methyl group, resulting in different electronic properties.

    N-(4-Chlorophenyl)-3-methyl-N-phenylaniline: Contains a chlorine atom instead of bromine, affecting its reactivity and binding affinity.

    N-(4-Bromophenyl)-N-methyl-N-phenylaniline: Has an additional methyl group, altering its steric and electronic characteristics.

Uniqueness

N-(4-Bromophenyl)-3-methyl-N-phenylaniline is unique due to the presence of both a bromine atom and a methyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

207345-05-9

Molecular Formula

C19H16BrN

Molecular Weight

338.2 g/mol

IUPAC Name

N-(4-bromophenyl)-3-methyl-N-phenylaniline

InChI

InChI=1S/C19H16BrN/c1-15-6-5-9-19(14-15)21(17-7-3-2-4-8-17)18-12-10-16(20)11-13-18/h2-14H,1H3

InChI Key

JQTJMVUCCJECSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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